1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Synthesis of the Pyrimidinyl Urea Group: This step involves the reaction of 2,4-bis(dimethylamino)pyrimidine with an isocyanate derivative to form the urea linkage.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrimidinyl urea group under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea can be compared with similar compounds, such as:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-diaminopyrimidin-5-yl)urea: This compound lacks the dimethylamino groups, which may affect its reactivity and biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(methylamino)pyrimidin-5-yl)urea: This compound has methylamino groups instead of dimethylamino groups, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2,4-bis(dimethylamino)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-21(2)14-11(8-17-15(20-14)22(3)4)19-16(23)18-10-5-6-12-13(7-10)25-9-24-12/h5-8H,9H2,1-4H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQURCMPOVCDZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCO3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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